molecular formula C22H19ClN6O B2602557 5-[4-[4-(2-Chlorophenyl)piperazin-1-yl]pyrimidin-5-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 2380186-82-1

5-[4-[4-(2-Chlorophenyl)piperazin-1-yl]pyrimidin-5-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2602557
CAS No.: 2380186-82-1
M. Wt: 418.89
InChI Key: FGRJIXURAWGYEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Preparation of 1,2,4-triazole : The 1,2,4-triazole derivative is prepared using a simple and efficient procedure .
  • Mannich Reaction : The title compound is obtained via a four-step protocol, including the Mannich reaction. This reaction introduces the piperazine moiety, which is a common structural motif found in agrochemicals and pharmaceuticals .


Molecular Structure Analysis

  • Piperazine Moiety : The piperazine ring plays a crucial role in its biological activity .


Physical and Chemical Properties Analysis

  • Melting Point : The compound’s melting point is reported to be 212–214°C .
  • Spectral Data : The structure is confirmed by HRMS , IR , and 1H/13C NMR experiments .

Future Directions

: Wujec, M., & Typek, R. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. Read more : Design and synthesis of pyrrolo [2,3- - Springer. (2023). Medicinal Chemistry Research, 32(6), 4231–4239. Read more

Properties

IUPAC Name

5-[4-[4-(2-chlorophenyl)piperazin-1-yl]pyrimidin-5-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O/c23-18-8-4-5-9-19(18)28-10-12-29(13-11-28)21-17(14-24-15-25-21)22-26-20(27-30-22)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRJIXURAWGYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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